Site-Specific Overlap with Acetylation Varies Significantly Across Organisms
In E. coli, 66% of identified succinylation sites are also acetylated at the same lysine residue, whereas in HeLa cells, this overlap is only 27% [1]. This quantitative difference in site-specific co-occurrence demonstrates that succinylation and acetylation are not interchangeable modifications and that their regulatory roles diverge significantly between prokaryotic and eukaryotic systems. Procurement of N6-succinyllysine as a standard is essential for accurately mapping these distinct modification landscapes.
| Evidence Dimension | Percentage overlap of succinylation sites with acetylation sites at the same lysine residue |
|---|---|
| Target Compound Data | 66% (E. coli); 56% (S. cerevisiae); 27% (HeLa cells); 57% (mouse liver) |
| Comparator Or Baseline | Acetyllysine |
| Quantified Difference | Overlap ranges from 27% to 66% depending on organism |
| Conditions | Global proteomic analysis using anti-succinyllysine antibody enrichment and high-resolution mass spectrometry |
Why This Matters
Demonstrates that succinylation is not simply a variant of acetylation; its distinct site-specificity necessitates dedicated reagents and standards for accurate detection and quantification.
- [1] Weinert BT, Schölz C, Wagner SA, Iesmantavicius V, Su D, Daniel JA, Choudhary C. Lysine succinylation is a frequently occurring modification in prokaryotes and eukaryotes and extensively overlaps with acetylation. Cell Reports. 2013;4(4):842-851. View Source
